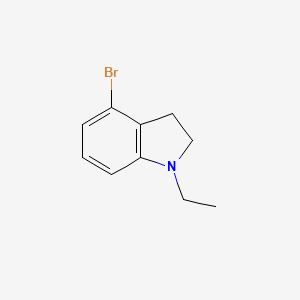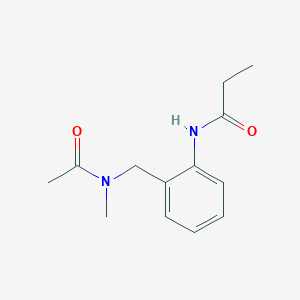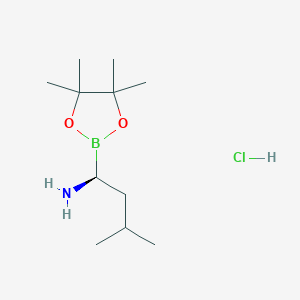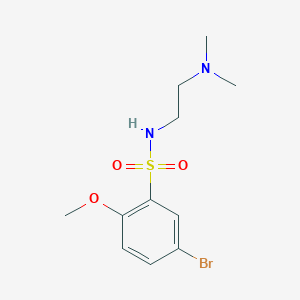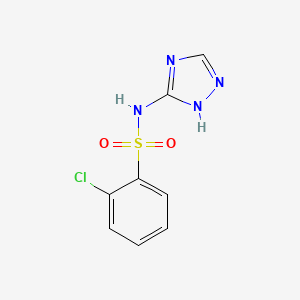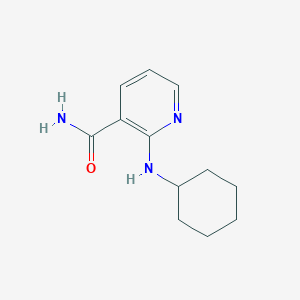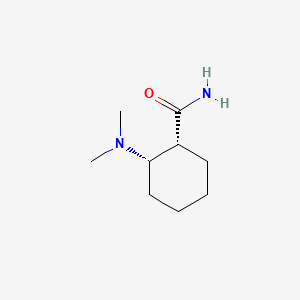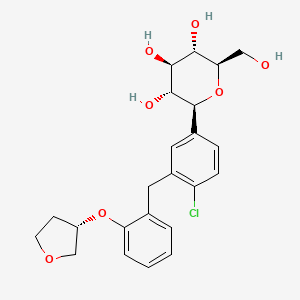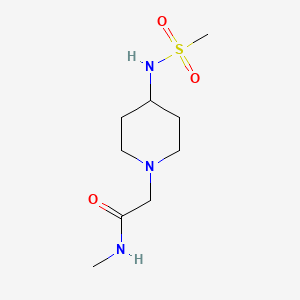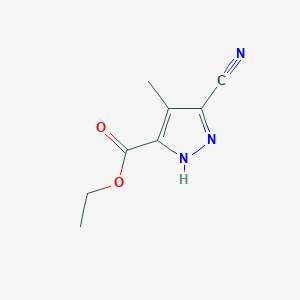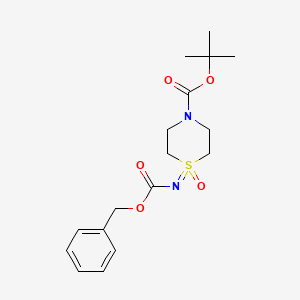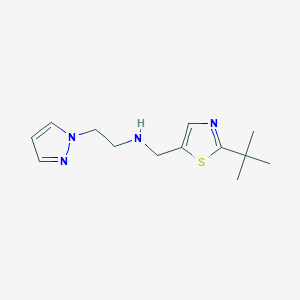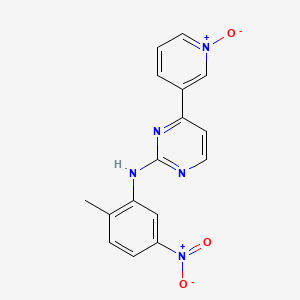
3-(2-((2-Methyl-5-nitrophenyl)amino)pyrimidin-4-yl)pyridine 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-((2-Methyl-5-nitrophenyl)amino)pyrimidin-4-yl)pyridine 1-oxide is a complex organic compound that features a pyridine ring, a pyrimidine ring, and a nitro-substituted phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((2-Methyl-5-nitrophenyl)amino)pyrimidin-4-yl)pyridine 1-oxide typically involves multi-step organic reactions. One common method involves the condensation of 2-methyl-5-nitroaniline with 4-chloropyrimidine under basic conditions to form the intermediate 2-((2-Methyl-5-nitrophenyl)amino)pyrimidine. This intermediate is then reacted with 3-hydroxypyridine in the presence of an oxidizing agent to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
化学反応の分析
Types of Reactions
3-(2-((2-Methyl-5-nitrophenyl)amino)pyrimidin-4-yl)pyridine 1-oxide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized further to introduce additional functional groups.
Substitution: The pyridine and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the pyridine or pyrimidine rings .
科学的研究の応用
3-(2-((2-Methyl-5-nitrophenyl)amino)pyrimidin-4-yl)pyridine 1-oxide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Organic Synthesis:
作用機序
The mechanism of action of 3-(2-((2-Methyl-5-nitrophenyl)amino)pyrimidin-4-yl)pyridine 1-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitro group and the pyridine and pyrimidine rings play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine: This compound shares structural similarities with 3-(2-((2-Methyl-5-nitrophenyl)amino)pyrimidin-4-yl)pyridine 1-oxide but differs in its functional groups and overall reactivity.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine:
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties
特性
分子式 |
C16H13N5O3 |
|---|---|
分子量 |
323.31 g/mol |
IUPAC名 |
N-(2-methyl-5-nitrophenyl)-4-(1-oxidopyridin-1-ium-3-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C16H13N5O3/c1-11-4-5-13(21(23)24)9-15(11)19-16-17-7-6-14(18-16)12-3-2-8-20(22)10-12/h2-10H,1H3,(H,17,18,19) |
InChIキー |
AHCMYHPUZRQGLK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC2=NC=CC(=N2)C3=C[N+](=CC=C3)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


